Carbobenzyloxy-L-tyrosylglycylglycinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-tyrosylglycylglycinamide typically involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process begins with the protection of the amino groups using the carbobenzyloxy (Cbz) group. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-tyrosylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide can be reduced to remove the Cbz protecting group, typically using catalytic hydrogenation.
Substitution: The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones from the tyrosine residue.
Reduction: Removal of the Cbz group, yielding the free peptide.
Substitution: Hydrolysis products, including individual amino acids.
Scientific Research Applications
Carbobenzyloxy-L-tyrosylglycylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-tyrosylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest .
Comparison with Similar Compounds
Carbobenzyloxy-L-tyrosylglycylglycinamide can be compared with other similar compounds, such as:
Carbobenzyloxy-L-tryptophylglycine: Similar in structure but contains tryptophan instead of tyrosine.
Carbobenzyloxy-L-phenylalanylglycine: Contains phenylalanine instead of tyrosine.
Carbobenzyloxy-L-alanylglycylglycine: Contains alanine instead of tyrosine.
These compounds share similar synthetic routes and applications but differ in their specific interactions and properties due to the different amino acid residues .
Properties
CAS No. |
160683-14-7 |
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Molecular Formula |
C21H24N4O6 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
benzyl N-[1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H24N4O6/c22-18(27)11-23-19(28)12-24-20(29)17(10-14-6-8-16(26)9-7-14)25-21(30)31-13-15-4-2-1-3-5-15/h1-9,17,26H,10-13H2,(H2,22,27)(H,23,28)(H,24,29)(H,25,30) |
InChI Key |
ATUQMBJMFAUUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)N |
Origin of Product |
United States |
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